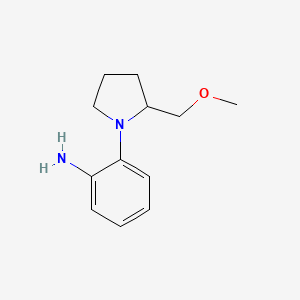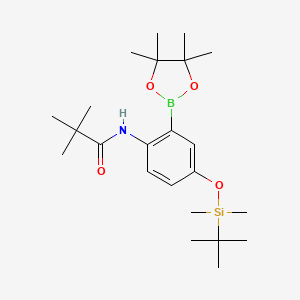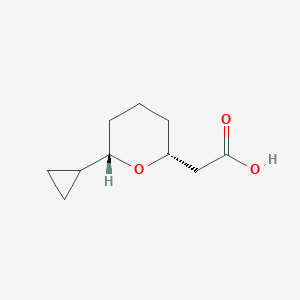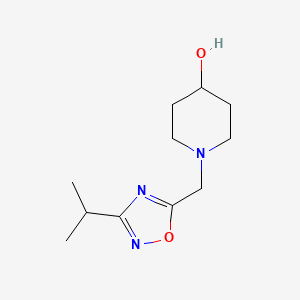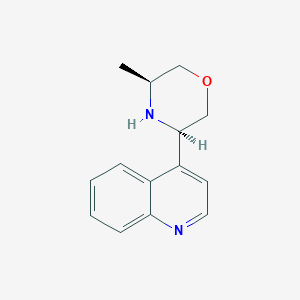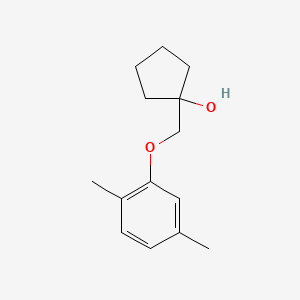
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with the molecular formula C14H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 3-methyltetrahydro-2H-pyran-4-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It may be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of certain pesticides and pharmaceuticals that target acetylcholinesterase .
相似化合物的比较
Similar Compounds
Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from simpler carbamates.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
benzyl N-(3-methyloxan-4-yl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16) |
InChI 键 |
LPCZQVCPPSYMRX-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCC1NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


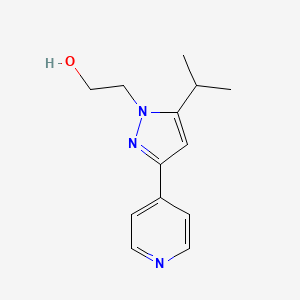
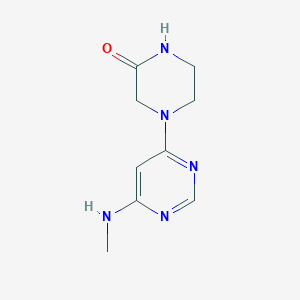
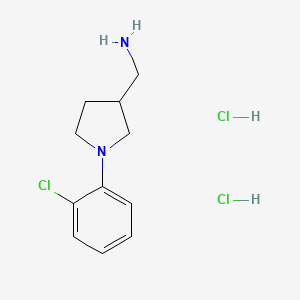

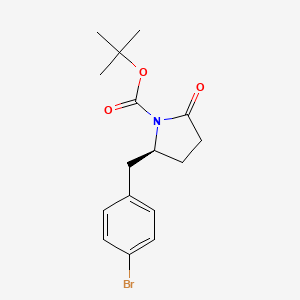
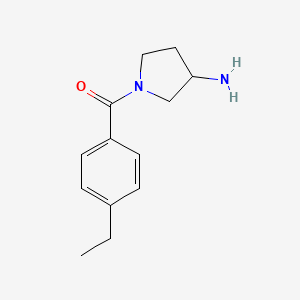
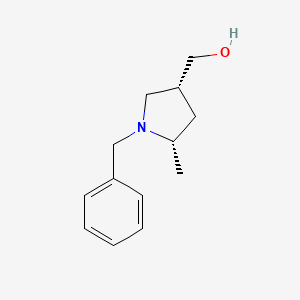
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
